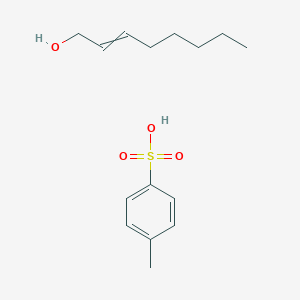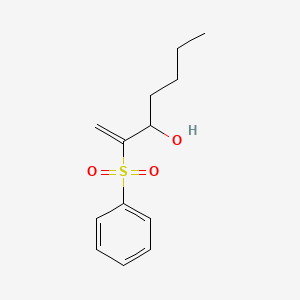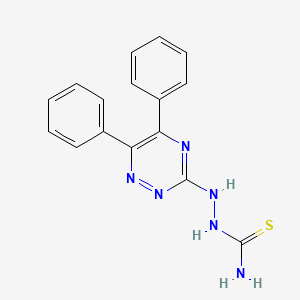![molecular formula C17H18N2O3 B14314850 N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide CAS No. 114090-38-9](/img/structure/B14314850.png)
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is a complex organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical reactions and applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide typically involves the condensation of a primary amine with an aldehyde or ketone. This reaction is known as imine formation and is usually catalyzed by an acid to speed up the process. The reaction conditions often include:
Reactants: Primary amine and aldehyde/ketone
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Distillation: To remove water formed during the reaction and drive the equilibrium towards product formation
Purification: Using techniques like recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction can convert the imine group back to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of a catalyst like iron(III) chloride for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction would produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{(2E)-2-[(4-Methoxyphenyl)imino]acetyl}benzenamine N-oxide
- N-{(2E)-2-[(4-Ethoxyphenyl)imino]acetyl}benzenamine N-oxide
Uniqueness
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.
Propiedades
Número CAS |
114090-38-9 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-[2-(4-propoxyphenyl)iminoacetyl]benzeneamine oxide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-22-16-10-8-14(9-11-16)18-13-17(20)19(21)15-6-4-3-5-7-15/h3-11,13,19H,2,12H2,1H3 |
Clave InChI |
VQFZYRXNEOIZLC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N=CC(=O)[NH+](C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
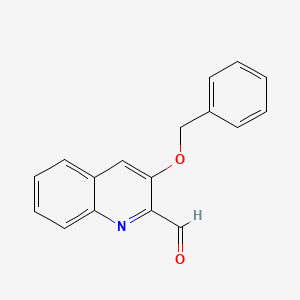
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

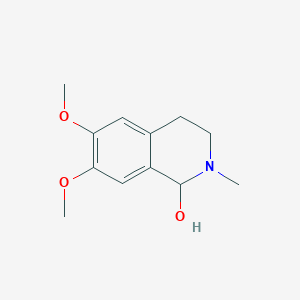
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)

